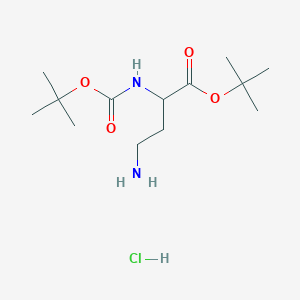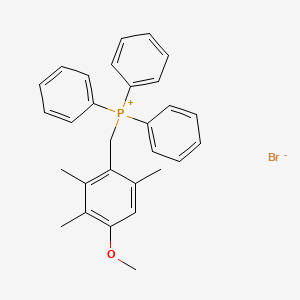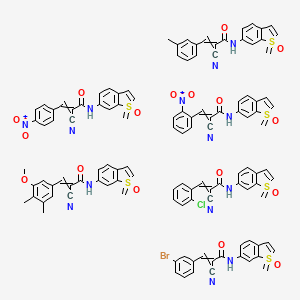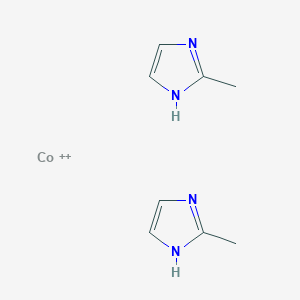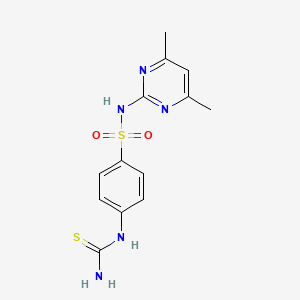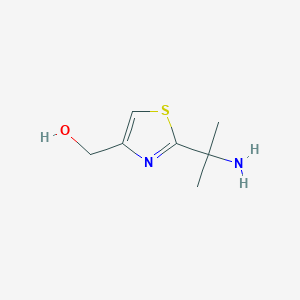![molecular formula C20H17NO6 B13397181 6-(6-Methyl-5,6,7,8-tetrahydro[1,3]dioxolo[4,5-g]isoquinolin-5-yl)furo[3,4-E][1,3]benzodioxol-8(6H)-one](/img/structure/B13397181.png)
6-(6-Methyl-5,6,7,8-tetrahydro[1,3]dioxolo[4,5-g]isoquinolin-5-yl)furo[3,4-E][1,3]benzodioxol-8(6H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bicuculline is a phthalide-isoquinoline compound that acts as a light-sensitive competitive antagonist of gamma-aminobutyric acid (GABA) A receptors . It was first identified in 1932 in plant alkaloid extracts and has been isolated from several plant species, including Dicentra cucullaria, Adlumia fungosa, and various Corydalis species . Bicuculline is primarily used in scientific research to study the inhibitory neurotransmitter GABA and its role in the central nervous system .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of bicuculline involves several steps, starting from simple aromatic compounds. One common synthetic route includes the formation of the isoquinoline core followed by the introduction of the phthalide moiety. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of bicuculline is less common due to its primary use in research rather than commercial applications. when produced industrially, the process involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions: Bicuculline undergoes various chemical reactions, including:
Oxidation: Bicuculline can be oxidized to form different derivatives, which may have altered biological activity.
Reduction: Reduction reactions can modify the functional groups on bicuculline, potentially changing its pharmacological properties.
Substitution: Substitution reactions can introduce new functional groups into the bicuculline molecule, allowing for the creation of analogs with different properties.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to ensure the desired outcome.
Major Products: The major products formed from these reactions include various bicuculline derivatives, each with unique chemical and biological properties. These derivatives are often used to study the structure-activity relationship of bicuculline and its analogs.
Scientific Research Applications
Bicuculline has a wide range of applications in scientific research, including:
Chemistry: Used as a tool to study the structure and function of GABA receptors.
Biology: Helps in understanding the role of GABA in neurotransmission and its effects on neuronal activity.
Medicine: Investigated for its potential therapeutic applications in treating neurological disorders such as epilepsy and anxiety.
Industry: Utilized in the development of new pharmacological agents targeting GABA receptors.
Mechanism of Action
Bicuculline exerts its effects by blocking the action of GABA at the GABA A receptors, which are ligand-gated ion channels responsible for the inhibitory effects of GABA in the central nervous system . By inhibiting these receptors, bicuculline reduces the inhibitory influence of GABA, leading to increased neuronal excitability. This mechanism is particularly useful in research to study the effects of reduced GABAergic inhibition on neuronal activity and behavior .
Comparison with Similar Compounds
Bicuculline is unique among GABA A receptor antagonists due to its specific structure and light-sensitive properties. Similar compounds include:
Gabazine: Another GABA A receptor antagonist, but with a different chemical structure and binding properties.
Picrotoxin: A non-competitive antagonist of GABA A receptors, often used in research to study the effects of GABAergic inhibition.
Hydrastine: A compound with a similar isoquinoline structure but different pharmacological properties.
Compared to these compounds, bicuculline is particularly valuable for its ability to selectively block GABA A receptors and its use in studying the role of GABA in the central nervous system .
Properties
IUPAC Name |
6-(6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl)-6H-furo[3,4-g][1,3]benzodioxol-8-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO6/c1-21-5-4-10-6-14-15(25-8-24-14)7-12(10)17(21)18-11-2-3-13-19(26-9-23-13)16(11)20(22)27-18/h2-3,6-7,17-18H,4-5,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYGYMKDQCDOMRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=CC3=C(C=C2C1C4C5=C(C6=C(C=C5)OCO6)C(=O)O4)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30859402 |
Source


|
| Record name | 6-(6-Methyl-5,6,7,8-tetrahydro-2H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl)-2H-furo[3,4-e][1,3]benzodioxol-8(6H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30859402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[2-[2-Carbamoyl-4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]acetic acid;dihydrochloride](/img/structure/B13397098.png)

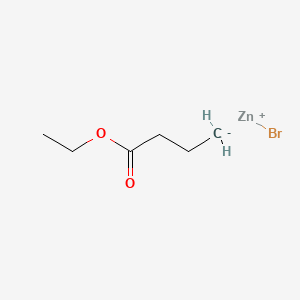
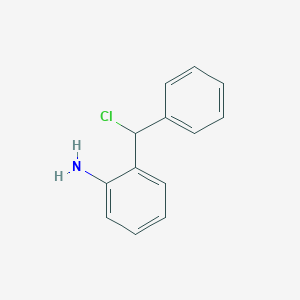
![5-Propyl-1,4,4a,6,7,8,8a,9-octahydropyrazolo[3,4-g]quinoline;hydrochloride](/img/structure/B13397150.png)
![5-[3-[bis(4-methoxyphenyl)-phenyl-methyl]-2-oxo-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-6-yl]-N-[6-[2-cyanoethoxy-(diisopropylamino)phosphanyl]oxyhexyl]pentanamide](/img/structure/B13397153.png)
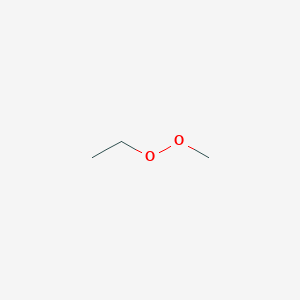
![3,8-dihydroxy-8-(hydroxymethyl)-3-methyl-5-[2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropan-2-yl]-3a,4,5,6,7,8a-hexahydro-1H-azulen-2-one](/img/structure/B13397161.png)
